H-mCpa-Gly-Gly-Phe-Leu-OH
Description
H-mCpa-Gly-Gly-Phe-Leu-OH is a synthetic pentapeptide featuring a modified aromatic residue (meta-chlorophenylalanine, mCpa) followed by a tripeptide sequence (Gly-Gly-Phe) and a terminal leucine. This compound is primarily utilized in biochemical and pharmacological research, particularly in studies involving peptide-based drug design, receptor binding assays, and enzymology.
Properties
Molecular Formula |
C29H38N6O7 |
|---|---|
Molecular Weight |
582.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(3-carbamoylphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C29H38N6O7/c1-17(2)11-23(29(41)42)35-28(40)22(14-18-7-4-3-5-8-18)34-25(37)16-32-24(36)15-33-27(39)21(30)13-19-9-6-10-20(12-19)26(31)38/h3-10,12,17,21-23H,11,13-16,30H2,1-2H3,(H2,31,38)(H,32,36)(H,33,39)(H,34,37)(H,35,40)(H,41,42)/t21-,22-,23-/m0/s1 |
InChI Key |
MKAKAIMBENCCEJ-VABKMULXSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC(=CC=C2)C(=O)N)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC(=CC=C2)C(=O)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Functional Differences
FA-Gly-Phe-Leu-OH
- Structure : Folic acid (FA) conjugated to Gly-Phe-Leu.
- Molecular Weight : 455.51 g/mol (vs. H-mCpa-Gly-Gly-Phe-Leu-OH, which likely has a higher MW due to the additional Gly and mCpa).
- Solubility : Soluble in DMSO; stored at -20°C for stability .
- Application : FA conjugation suggests use in targeted drug delivery systems, leveraging folate receptor overexpression in cancer cells.
H-Gly-Ala-Leu-OH
- Structure : Simpler tripeptide (Gly-Ala-Leu) lacking aromatic or modified residues.
- Molecular Weight : 259.31 g/mol.
- Solubility : Soluble in DMSO; stored at -20°C .
- Application : Likely used as a reference compound in peptide stability or enzymatic cleavage studies due to its unmodified backbone.
Gly-Gly-Phe-Gly-NH-O-CO-Exatecan
- Structure : Tetrapeptide (Gly-Gly-Phe-Gly) linked to Exatecan, a camptothecin analog.
- Application : Antibody-drug conjugate (ADC) component for cancer therapy; the Gly-Gly-Phe sequence may act as a protease-cleavable linker .
H-Glu-Glu-Leu-OH
- Structure : Contains two glutamic acid residues (acidic, polar) and Leu.
- Molecular Weight : 357.34 g/mol.
- Application: Potential use in studies involving ionic interactions or metal-binding assays due to its charged side chains .
Physicochemical and Functional Comparison
Key Observations:
Hydrophobicity : this compound and FA-Gly-Phe-Leu-OH exhibit enhanced hydrophobicity due to mCpa or FA, facilitating membrane penetration or receptor binding.
Stability : All peptides require low-temperature storage (-20°C), but this compound may have improved proteolytic resistance due to the Gly-Gly sequence and mCpa modification.
Target Specificity : FA and mCpa residues enable targeting of folate receptors or hydrophobic binding pockets, respectively, while unmodified peptides like H-Gly-Ala-Leu-OH serve as simpler models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
